molecular formula C6H7NO2 B127442 4-aminobenzene-1,2-diol CAS No. 13047-04-6

4-aminobenzene-1,2-diol

Cat. No. B127442
Key on ui cas rn: 13047-04-6
M. Wt: 125.13 g/mol
InChI Key: KDHUXRBROABJBC-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

To a solution of 4-nitrocatechol (310 mg, 2.0 mmol) in methanol (20 mL) is added hydrazine (200 μL) and a catalytic amount of Raney-Nickel (50 mg). The reaction mixture is left to stir at ambient temperature for 16 hours. The solution is then filtered over celite to remove Raney-Nickel and the filtrate evaporated to dryness. The 3,4-dihydroxyaniline thus produced is used as such for the next reaction.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:11])[C:7](=[CH:9][CH:10]=1)[OH:8])([O-])=O.NN>CO.[Ni]>[OH:11][C:6]1[CH:5]=[C:4]([CH:10]=[CH:9][C:7]=1[OH:8])[NH2:1]

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(O)=CC1)O
Name
Quantity
200 μL
Type
reactant
Smiles
NN
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture is left
FILTRATION
Type
FILTRATION
Details
The solution is then filtered over celite
CUSTOM
Type
CUSTOM
Details
to remove Raney-Nickel
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC=1C=C(N)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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